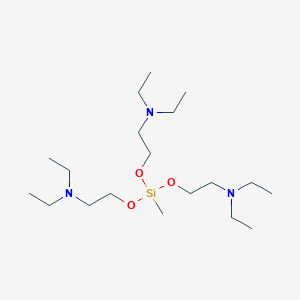

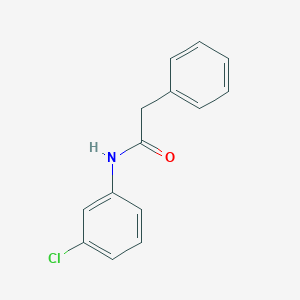

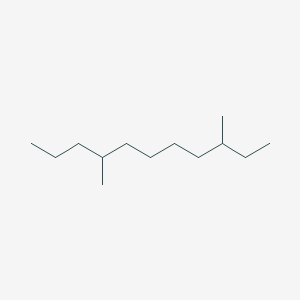

![molecular formula C4H10Cl6Si3 B095703 [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] CAS No. 18243-10-2](/img/structure/B95703.png)

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] is a compound that can be synthesized through the hydrosilylation of methylenecyclopropane and methylenecyclobutane with dichloro(methyl)silane. This process not only adds to the multiple bonds present in the starting materials but also opens the three-membered ring structures, leading to the formation of various chlorinated silicon-methylene compounds, including dichloro(cyclopropylmethyl)methylsilane and 1,4-bis(dichloromethylsilyl)butane .

Synthesis Analysis

The synthesis of chlorinated silicon-methylene compounds, such as those mentioned above, involves the thermal decomposition of methyl-chlorosilanes at high temperatures, specifically around 700°C. This method yields a range of products, including liquids of varying viscosities, colorless crystalline substances, and meltable yellow to red compounds that are soluble in benzene. The silicon atoms in these compounds are connected via carbon atoms, and those with three or more silicon atoms form ring structures known as Si-chlorinated Cyclocarbosilanes .

Molecular Structure Analysis

The molecular structure of the synthesized compounds features silicon atoms linked through carbon atoms. In the case of compounds with three or more silicon atoms, they are arranged in ring-like structures. These ring structures are referred to as Si-chlorinated Cyclocarbosilanes, indicating the presence of silicon, chlorine, and carbon in a cyclic configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite complex. For instance, dichloro(cycloalkylmethyl)methylsilanes can be converted into (cycloalkylmethyl)(diethynyl)methylsilanes by reacting with ethynylmagnesium bromide. Additionally, the reaction of bis(bromomagnesioethynyl)(cyclobutylmethyl)methylsilane with dichlorodimethylsilane can lead to the formation of cyclotetrasilaethyne, which is characterized by methyl and cyclobutyl groups. Furthermore, from 1,4-bis-[dichloro(methyl)silyl]butane, highly unsaturated silahydrocarbons with an endocyclic tetramethylene bridge can be synthesized, indicating the versatility of these compounds in forming various complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized chlorinated silicon-methylene compounds vary. They can range from liquids of different viscosities to colorless crystalline substances, and even to meltable compounds that exhibit colors from yellow to red. These compounds demonstrate solubility in benzene, which is a significant characteristic for their potential applications. The thermal decomposition method used for their synthesis at 700°C indicates their thermal stability up to that temperature. The specific properties of each compound depend on the number of silicon atoms present and their arrangement, whether in linear or cyclic forms .

Aplicaciones Científicas De Investigación

Synthesis of Polyfluoroalkyl Compounds The silanes containing dichloro(methyl)silane have been used in the synthesis of polyfluoroalkyl compounds, including the preparation of polysiloxanes, which are valuable in various industrial applications due to their high thermal stability and unique physical properties (Coy, Fitton, Haszeldine, Newlands, & Tipping, 1974).

Organosilane Synthesis Research indicates the utility of dichloro(methyl)silane in the production of organosilanes. These organosilanes have significant applications in materials science, especially in creating silicon-based polymers and other silicon-containing organic compounds (Strohmann, Lüdtke, & Wack, 1996).

Hydrosilylation Reactions The compound has been involved in hydrosilylation reactions, which are essential in modifying organic compounds with silicon-containing groups. This is crucial in the development of new materials with enhanced properties (Yarosh, Zhilitskaya, Yarosh, Albanov, & Voronkov, 2004).

Polymerization Catalysts It has been employed as a component in the synthesis of catalysts for polymerization processes, contributing to the development of polymers with specific characteristics (Chen, Rausch, & Chien, 1995).

Synthesis of Silicon-Based Fluorescent Materials Research also indicates its use in the synthesis of silicon-based fluorescent materials, which have potential applications in sensing and imaging technologies (Wang, Wang, Wang, & Feng, 2014).

Propiedades

Número CAS |

18243-10-2 |

|---|---|

Nombre del producto |

[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] |

Fórmula molecular |

C4H10Cl6Si3 |

Peso molecular |

355.1 g/mol |

Nombre IUPAC |

dichloro-bis[[dichloro(methyl)silyl]methyl]silane |

InChI |

InChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 |

Clave InChI |

DMBOORLKGDADEQ-UHFFFAOYSA-N |

SMILES |

C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |

SMILES canónico |

C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

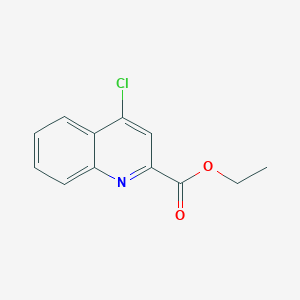

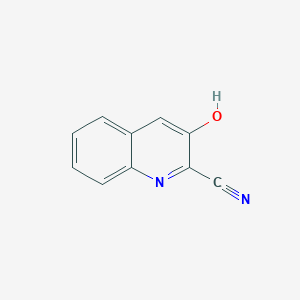

![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)